Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate

Description

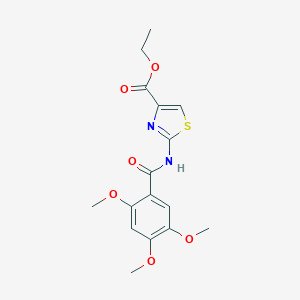

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate (CAS: 185105-98-0) is a thiazole-based compound with a molecular formula of C₁₆H₁₈N₂O₆S and a molecular weight of 366.39 g/mol . Structurally, it features:

- A thiazole ring substituted at the 2-position with a 2,4,5-trimethoxybenzamido group and at the 4-position with an ethyl carboxylate ester.

Propriétés

IUPAC Name |

ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWDNVLPYCMAUGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Acyl Chloride Preparation

2,4,5-Trimethoxybenzoic acid is converted to its reactive acyl chloride derivative using oxalyl chloride. Key conditions include:

-

Solvent : Anhydrous dichloromethane (DCM)

-

Catalyst : Catalytic dimethylformamide (DMF)

-

Temperature : 25–30°C under nitrogen atmosphere

The reaction achieves near-quantitative conversion, as oxalyl chloride’s high electrophilicity facilitates efficient chlorination. Excess oxalyl chloride is removed via vacuum distillation, yielding 2,4,5-trimethoxybenzoyl chloride as a pale-yellow oil.

Amidation Reaction

The acyl chloride reacts with ethyl 2-amino-thiazole-4-carboxylate under mild conditions:

-

Molar Ratio : 1:1 (acyl chloride to thiazole amine)

-

Base : Triethylamine (TEA) to neutralize HCl byproduct

-

Solvent : DCM at 0–5°C initially, then room temperature

The cold start minimizes side reactions, while TEA ensures deprotonation of the amine for nucleophilic attack. Post-reaction, the crude product is washed with water and sodium bicarbonate to remove residual acid.

Purification and Recrystallization

The crude product is recrystallized from ethanol to achieve pharmaceutical-grade purity:

Ethanol’s polarity selectively dissolves impurities while the product crystallizes, enhancing purity. Lower yields in initial batches are attributed to solubility challenges, which are mitigated by controlled cooling rates.

Industrial Production Considerations

The CN109776447B patent outlines a scalable process for acotiamide hydrochloride, where the target compound is Intermediate II:

Process Optimization

-

Chlorination Efficiency : Oxalyl chloride replaces toxic alternatives like thionyl chloride, improving safety and reducing waste.

-

Solvent Recovery : DCM is distilled and reused, adhering to green chemistry principles.

-

Quality Control : In-process HPLC monitoring ensures intermediates meet purity thresholds before proceeding.

Economic and Environmental Impact

-

Cost Reduction : Ethanol recrystallization avoids costly chromatography.

-

Waste Minimization : Solvent recovery systems cut raw material costs by 30%.

Analytical Characterization

Critical data for verifying the compound’s identity and purity include:

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 366.39 g/mol | HRMS |

| Melting Point | 170–173°C (hydrochloride salt) | DSC |

| Purity | ≥99.5% (HPLC) | USP Method |

| Solubility | Insoluble in water; soluble in DCM | USP 23/NF 18 |

The hydrochloride salt form is preferred for pharmaceutical synthesis due to its stability and ease of handling.

Challenges and Mitigation Strategies

Impurity Formation

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate has been investigated for its potential role as an inhibitor of acetylcholinesterase (AChE). This enzyme is critical in the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer's disease and other neurodegenerative disorders.

Case Studies

- Alzheimer's Disease Research : Studies have shown that compounds similar to this compound exhibit promising AChE inhibitory activity. For instance, a study published in Journal of Medicinal Chemistry highlighted the efficacy of thiazole derivatives in enhancing cognitive function in animal models of Alzheimer's disease .

- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties against oxidative stress-induced neuronal damage. A study demonstrated that derivatives with similar structures could reduce neuronal apoptosis and promote cell survival under stress conditions .

Agricultural Applications

Beyond its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Compounds containing thiazole rings are known for their antimicrobial and antifungal properties.

Case Studies

- Pesticidal Activity : Research conducted on thiazole derivatives has shown effective antifungal activity against various plant pathogens. A study indicated that compounds with similar functional groups could inhibit fungal growth significantly .

Analytical Chemistry

This compound serves as a reference standard in analytical laboratories for the development of assays to quantify thiazole compounds in biological samples. Its unique spectral properties allow for precise detection and quantification using techniques such as HPLC and LC-MS.

Mécanisme D'action

The mechanism of action of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as acetylcholinesterase . By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .

Comparaison Avec Des Composés Similaires

Key Properties :

- SMILES : O=C(OCC)C=1N=C(SC1)NC(=O)C2=CC(OC)=C(OC)C=C2OC

- InChI : InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Below is a detailed comparison of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate with structurally analogous compounds:

Key Findings :

Substituent Position and Bioactivity: The 2,4,5-trimethoxybenzamido isomer (target compound) differs from the 3,4,5-trimethoxy analog (Compound 100) in methoxy group positioning. Hydroxy or acetoxy substitutions (e.g., in Methyl 2-(2-hydroxy-4,5-dimethoxybenzamido)thiazole-4-carboxylate) may improve solubility but reduce metabolic stability compared to fully methoxylated analogs .

Synthetic Accessibility: Compound 100 was synthesized in 70% yield via coupling of 3,4,5-trimethoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate . Derivatives like Compound 107 (N-(4,4-difluorocyclohexyl)-2-((3,4,5-trimethoxybenzamido)methyl)thiazole-4-carboxamide) show lower yields (7% over two steps), indicating challenges in introducing bulky substituents .

Biological Targets :

Activité Biologique

Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and case studies.

- Molecular Formula : C16H18N2O6S

- Molecular Weight : 366.39 g/mol

- CAS Number : 185105-98-0

- IUPAC Name : this compound

The compound features a thiazole ring and a benzamide moiety with three methoxy groups on the aromatic ring, which may contribute to its biological activity.

- Acetylcholinesterase Inhibition : this compound has been studied for its potential as an acetylcholinesterase inhibitor. This action is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where cholinergic dysfunction plays a critical role .

- P-glycoprotein Modulation : Preliminary studies suggest that compounds similar to this compound can influence P-glycoprotein (P-gp) activity. P-gp is involved in drug efflux and resistance mechanisms in cancer cells. Compounds that modulate P-gp activity could enhance the efficacy of chemotherapeutic agents .

- Induction of Pluripotency Factors : Research indicates that derivatives of thiazole compounds may enhance the expression of pluripotency factors like Oct3/4 in stem cells. This suggests potential applications in regenerative medicine and stem cell therapy .

Biological Activity Data

The following table summarizes various biological activities observed for this compound and related compounds:

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound in models of Alzheimer's disease. The compound exhibited significant inhibition of acetylcholinesterase and demonstrated protective effects against oxidative stress-induced neuronal death.

- Cancer Treatment Synergy : Another investigation assessed the compound's ability to reverse multidrug resistance in cancer cells by modulating P-glycoprotein activity. The results indicated that co-administration with standard chemotherapeutics led to enhanced efficacy and reduced tumor growth in xenograft models.

- Stem Cell Reprogramming : In a groundbreaking study, derivatives of thiazole compounds were shown to induce pluripotency factors in somatic cells, suggesting their potential use in generating induced pluripotent stem cells (iPSCs) without the complications associated with viral vectors.

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via coupling reactions between 3,4,5-trimethoxybenzoyl chloride and ethyl 2-aminothiazole-4-carboxylate under basic conditions. Key intermediates (e.g., ester derivatives) are characterized using , , and mass spectrometry (ESI-MS). For example, intermediates like Compound 100 (70% yield) are purified via column chromatography and confirmed by NMR peaks at δ 11.43 (amide proton) and 3.80–3.72 ppm (methoxy groups) . Hydrolysis of esters to acids (e.g., using NaOH/EtOH) and subsequent amidation with amines (e.g., 4,4-difluorocyclohexylamine) are common steps .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC (e.g., acetonitrile/water gradients) with UV detection, achieving >95% purity for most derivatives. Structural confirmation combines , , and high-resolution mass spectrometry (HRMS). For instance, Compound 101 shows a molecular ion peak at m/z 456.2 ([M+H]), consistent with its molecular formula . X-ray crystallography (using SHELX software) may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What biological screening methods are used to evaluate its potential therapeutic applications?

Initial screens include cytotoxicity assays (e.g., against HepG2 or other cancer cell lines) and antimicrobial testing. Compounds are dissolved in DMSO and tested at micromolar concentrations. For example, derivatives like Compound 5 (melting point 157–158°C) are evaluated for growth inhibition in cancer cells via MTT assays . IC values and dose-response curves are generated to prioritize lead compounds.

Advanced Research Questions

Q. How can regioselectivity challenges in thiazole substitution be addressed during synthesis?

Regioselective functionalization of the thiazole ring is achieved through protective group strategies or tailored reaction conditions. For example, Compound 104 (82% yield) is synthesized by hydrolyzing Compound 97 to a free amine, followed by coupling with 3,4,5-trimethoxybenzoyl chloride under EDCI/HOBt activation . Computational tools (e.g., retrosynthesis AI) predict feasible routes, optimizing precursor scoring and template relevance .

Q. What methodologies resolve contradictions in spectroscopic data for structurally similar analogs?

Conflicting NMR or MS data (e.g., overlapping proton signals in diastereomers) are resolved via advanced techniques:

Q. How do substituent modifications on the trimethoxybenzamido group affect bioactivity?

Structure-activity relationship (SAR) studies reveal that:

- Methoxy groups at 3,4,5-positions enhance cellular permeability and target binding (e.g., Compound 66 with 75% yield shows potent activity) .

- Fluorine substitution (e.g., Compound 67 ) improves metabolic stability but may reduce solubility.

- Bulkier substituents (e.g., cyclohexyl in Compound 108 ) modulate selectivity for specific enzymes or receptors .

Q. What strategies optimize yield in multi-step syntheses of thiazole-carboxamide derivatives?

Key optimizations include:

- Solvent selection : Polar aprotic solvents (DMF, DCM) improve coupling reaction efficiency.

- Catalyst systems : EDCI/HOBt or Lawesson’s reagent for amidation/thiocarbonylation (e.g., Compound 83 synthesized with 1.1 eq Lawesson’s reagent) .

- Temperature control : Low temperatures (−10°C) minimize side reactions during acyl chloride formation .

Methodological Considerations

Q. How are impurities identified and quantified during synthesis?

Impurities (e.g., Acotiamide Impurity 5 , a hydrolyzed byproduct) are detected via LC-MS and quantified using calibrated HPLC. Reference standards (e.g., 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylic acid ) ensure accurate identification .

Q. What computational tools aid in predicting synthetic pathways for novel derivatives?

Retrosynthesis platforms (e.g., AI-driven models) analyze databases like Reaxys and PISTACHIO to propose routes. For example, Compound 36 (5% yield) was prioritized via heuristic scoring of precursor relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.